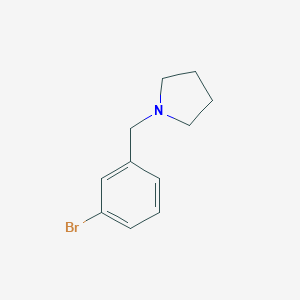
5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine
Descripción general
Descripción
5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with hydrazinyl, trifluoromethyl, and carboxylate groups, along with a chlorophenylmethyl moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit interesting biological activities.
Mecanismo De Acción
Target of Action
It’s known that pyrimidine derivatives, which this compound is a part of, have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that the compound could potentially interact with a variety of cellular targets, depending on the specific biological context.
Mode of Action
It’s known that pyrimidine derivatives can interact with various cellular targets to exert their effects . The specific interactions would depend on the exact structure of the compound and the biological context in which it is used.
Biochemical Pathways
The compound has been shown to have promising neuroprotective and anti-inflammatory properties . It has been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that the compound may affect the biochemical pathways related to inflammation and neuroprotection.
Result of Action
The compound has shown promising neuroprotective and anti-inflammatory properties . It has been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have potential therapeutic applications in the treatment of neurodegenerative diseases and inflammatory conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the hydrazinyl and trifluoromethyl groups. The final step involves the esterification of the carboxylate group with the chlorophenylmethyl moiety. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction of a nitro group can produce an amine.
Aplicaciones Científicas De Investigación
5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chlorophenyl)methyl 2-hydrazinyl-4-methylpyrimidine-5-carboxylate
- (4-Chlorophenyl)methyl 2-hydrazinyl-4-(difluoromethyl)pyrimidine-5-carboxylate
- (4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-sulfonate
Uniqueness
Compared to similar compounds, 5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine stands out due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
(4-chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4O2/c14-8-3-1-7(2-4-8)6-23-11(22)9-5-19-12(21-18)20-10(9)13(15,16)17/h1-5H,6,18H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZJHYLRVKLLFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CN=C(N=C2C(F)(F)F)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371382 | |
| Record name | (4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-33-4 | |
| Record name | (4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-bis(tert-butylamino)-2,2-dimethylfuro[2,3-d][1,3]dioxin-4-one](/img/structure/B71752.png)
![Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)](/img/structure/B71757.png)
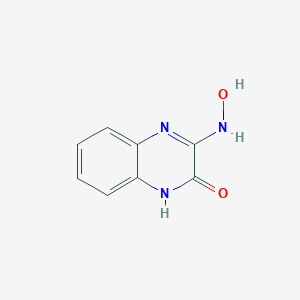
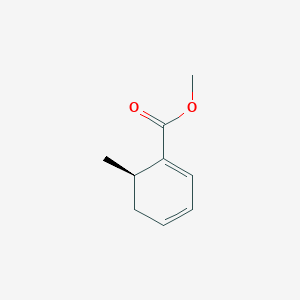

![2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B71765.png)
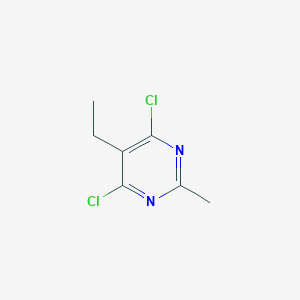
![4,6-Dihydrofuro[3,4-b]furan-3-carboxylic acid](/img/structure/B71771.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (1R,2R,4R)-rel-(9CI)](/img/structure/B71773.png)
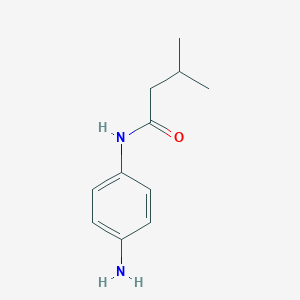
![[2,2'-Bipyridine]-5-carbaldehyde](/img/structure/B71778.png)
